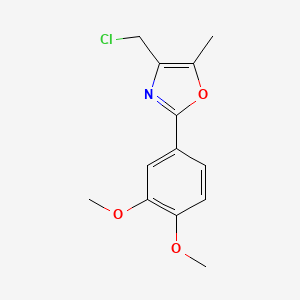![molecular formula C13H13N3S B1415241 4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol CAS No. 2173136-94-0](/img/structure/B1415241.png)
4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol
描述
4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound characterized by a fused triazoloquinoline structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6,9-trimethylquinoline with thiosemicarbazide in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazoloquinoline core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, along with the use of environmentally benign catalysts, are also considered to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of the corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various alkylated or acylated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism by which 4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, its anticancer activity may be attributed to the inhibition of protein kinases, leading to the disruption of cell signaling pathways essential for cancer cell proliferation and survival. The compound’s thiol group can also form covalent bonds with cysteine residues in proteins, further modulating their activity.
相似化合物的比较
- 4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline
- 4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinazoline
Comparison: While these compounds share a similar triazoloquinoline core, 4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for specific interactions with biological targets, making it a valuable scaffold for drug development. In contrast, the quinoxaline and quinazoline derivatives may exhibit different reactivity and biological profiles due to variations in their substituent groups and overall molecular structure.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds
属性
IUPAC Name |
4,6,9-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-7-4-5-8(2)11-10(7)6-9(3)12-14-15-13(17)16(11)12/h4-6H,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHCBBQWLVODKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C3=NNC(=S)N3C2=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide](/img/structure/B1415158.png)
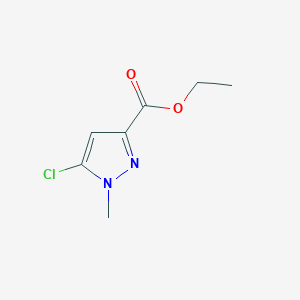

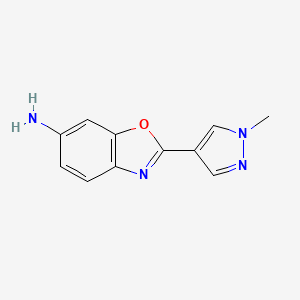



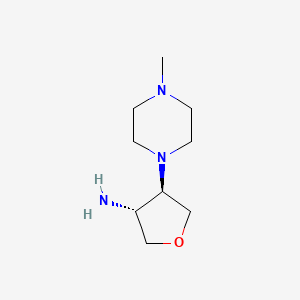
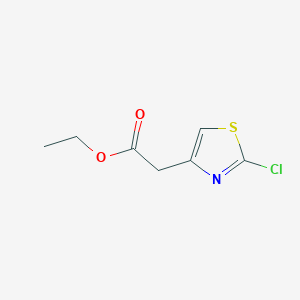


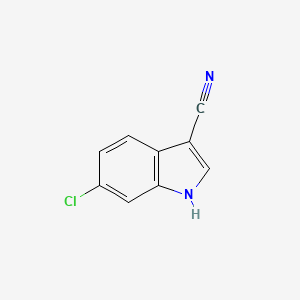
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1415179.png)
